L-739750 -

L-739750

Catalog Number: EVT-272020
CAS Number:
Molecular Formula: C23H39N3O6S2
Molecular Weight: 517.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-739,750 is a peptidomimetic farnesyltransferase inhibitor (FTI).
Overview

L-739750 is a synthetic organic compound recognized for its role as a selective inhibitor of protein farnesyltransferase. This enzyme is crucial in the post-translational modification of proteins, particularly in the farnesylation process, which is essential for the functionality of various oncogenic proteins. The inhibition of farnesyltransferase by L-739750 has significant implications in cancer research, particularly in the study of ras-dependent tumors, where farnesylation is a critical step in tumorigenesis .

Source and Classification

L-739750 is classified under farnesyltransferase inhibitors, a category of compounds that specifically target the farnesylation process. Its development stems from the need for effective therapeutic agents to combat cancers associated with aberrant protein farnesylation. The compound is synthesized through a series of chemical reactions designed to mimic the natural substrates of farnesyltransferase, thus allowing it to effectively inhibit the enzyme's activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-739750 typically involves a multi-step chemical process that includes the formation of a peptidomimetic structure. This structure mimics the CaaX motif, which is recognized by farnesyltransferase. The synthetic route may include:

  1. Formation of Peptidomimetic Structures: Utilizing amino acid derivatives and modifying them to create structures that resemble natural substrates.
  2. Chemical Reactions: Employing various reagents and conditions to facilitate bond formation and ensure the correct stereochemistry of the final product.

For instance, one synthetic pathway may involve coupling reactions followed by cyclization steps to achieve the desired molecular architecture .

Molecular Structure Analysis

Structure and Data

L-739750 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The structural formula can be represented with specific identifiers:

  • InChI Key: SIEXHGZWGJLLAC-OSTWSGHESA-N
  • Isomeric SMILES: CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC@@HC(=O)O)NCC@HN
  • Appearance: Solid powder

The compound features multiple chiral centers, which are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

L-739750 primarily engages in reactions that inhibit protein farnesyltransferase. The interaction occurs at the active site of the enzyme, where L-739750 competes with farnesyl diphosphate and protein substrates containing a C-terminal CAAX motif. This competitive inhibition prevents the addition of farnesyl groups to target proteins, thereby disrupting their function and potentially leading to reduced tumor growth in ras-dependent models .

Mechanism of Action

Process and Data

The mechanism of action for L-739750 involves its binding to protein farnesyltransferase, effectively blocking substrate access to the enzyme's active site. This inhibition halts the post-translational modification of proteins essential for oncogenic signaling pathways. By preventing farnesylation, L-739750 can reduce the activity of oncogenic proteins such as Ras, which are critical for cell proliferation and survival in cancerous cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-739750 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol (exact value may vary based on specific structural isomers).
  • Solubility: Typically soluble in organic solvents; solubility in water may be limited.
  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain potency.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

Scientific Uses

L-739750 has diverse applications in scientific research:

  1. Cancer Research: Used extensively to study the effects of inhibiting farnesylation on tumor growth, particularly in models dependent on Ras signaling.
  2. Biochemical Studies: Serves as a tool compound for exploring the role of post-translational modifications in cellular processes.
  3. Drug Development: Potential candidate for developing new therapeutic agents targeting cancer through modulation of protein prenylation pathways.

The compound's ability to selectively inhibit farnesyltransferase makes it a valuable asset in both basic research and clinical settings aimed at understanding and treating cancer .

Introduction to L-739750: Discovery and Pharmacological Significance

Historical Context of Farnesyltransferase Inhibitors (FTIs) in Oncology

The development of farnesyltransferase inhibitors (FTIs) emerged from seminal discoveries in molecular oncology during the 1980s and 1990s. Researchers established that the post-translational modification of Ras oncoproteins through farnesylation—a process catalyzed by protein farnesyltransferase (FTase)—was absolutely essential for their membrane localization and transforming activity [1]. This mechanistic insight positioned FTase as a compelling therapeutic target for Ras-driven cancers, which constitute approximately 30% of all human malignancies, including historically recalcitrant tumor types like pancreatic adenocarcinoma and non-small cell lung cancer (NSCLC) [1] [3]. The initial wave of FTIs focused on disrupting the farnesylation of the CAAX tetrapeptide motif (where "C" is cysteine, "A" is an aliphatic amino acid, and "X" determines specificity for FTase versus geranylgeranyltransferases) found in Ras proteins and approximately 2% of mammalian proteome [1]. Early biochemical studies demonstrated that inhibition of FTase blocked Ras membrane association, suppressed downstream signaling through the MAPK and PI3K/Akt pathways, and reversed malignant transformation in cell culture models [1] [3]. This compelling preclinical rationale catalyzed intense drug discovery efforts across academia and industry to develop potent and selective FTIs.

Rationale for L-739750 Development: Targeting Ras-Dependent Tumorigenesis

L-739750 emerged from systematic structure-activity relationship (SAR) studies aimed at overcoming limitations of first-generation peptide-based FTase inhibitors. Its design specifically addressed two critical challenges: metabolic instability and limited cellular penetration. As a peptidomimetic inhibitor, L-739750 retained the essential pharmacophore elements required for high-affinity FTase binding while replacing labile peptide bonds with stable bioisosteres to enhance in vivo stability [5] [6]. The compound features a central cysteine mimetic with a thiol group that coordinates the catalytic zinc ion in the FTase active site—a mechanistic feature critical for competitive inhibition [5]. Preclinical studies demonstrated its exceptional potency in suppressing anchorage-independent growth of Rat1 fibroblasts transformed with oncogenic H-Ras, achieving IC50 values in the nanomolar range [3]. More significantly, L-739750 exhibited selective antitumor activity against human pancreatic adenocarcinoma cells (PSN-1) harboring mutant K-Ras, while showing minimal effects on v-raf or v-mos transformed cells—providing compelling evidence of its Ras-specific mechanism [3]. This selectivity profile was pharmacologically significant because it distinguished FTIs from conventional cytotoxics and validated the approach of targeting oncogene-specific dependencies.

Table 1: Antitumor Activity of L-739750 in Preclinical Models

Transformed Cell LineOncogenic DriverInhibition of Anchorage-Independent GrowthTumor Growth Suppression in Nude Mice
Rat1/H-rasv-H-RasPotent suppression66% reduction
PSN-1Mutant K-RasSignificant suppressionNot reported
Rat1/v-rafv-RafMinimal effectNo significant effect
Rat1/v-mosv-MosMinimal effectNo significant effect

Position of L-739750 in the Evolution of Peptidomimetic FTIs

L-739750 represents a strategic evolution in peptidomimetic FTI design, balancing molecular complexity with drug-like properties. Its chemical structure [2(S)-[2(S)-[2(R)-amino-3-mercapto]propylamino-3(S)-methyl]pentyloxy-3-phenylpropionylmethionine sulfone methyl ester] incorporates three innovative design elements: (1) replacement of peptide bonds with methylenoxy linkages to resist proteolytic degradation, (2) incorporation of a phenylpropionylmethionine sulfone moiety to enhance interactions with the FTase hydrophobic binding pocket, and (3) strategic use of stereospecific centers to optimize binding complementarity [5] [6]. X-ray crystallography of human FTase co-crystallized with L-739750 and farnesyl diphosphate (FPP) (PDB ID: 1JCQ) revealed its unique non-substrate binding mode [5] [6]. Unlike natural CAAX substrates that adopt an extended conformation for catalysis, L-739750 binds in a compact folded conformation stabilized by an ion pair between its N-terminus and the alpha-phosphate of FPP [6]. This binding mode physically obstructs the catalytic zinc ion and prevents farnesyl group transfer—a mechanism distinct from earlier FTIs. The crystal structure further demonstrated how the inhibitor's hydrophobic extensions occupy both the FPP binding site and the CAAX exit tunnel, providing structural rationale for its potent inhibition (Ki < 1 nM) [5] [6]. This structural insight proved instrumental in guiding subsequent generations of FTIs, including the clinical candidate L-778123 which incorporated imidazole as an alternative zinc-binding group [4]. Despite the eventual clinical limitations of FTIs due to alternative prenylation mechanisms, L-739750 remains a milestone compound that established key principles for targeting protein prenylation.

Table 2: Structural and Mechanistic Features of L-739750

Structural FeatureRole in FTase InhibitionStructural Insight (PDB 1JCQ)
Thiol groupCoordinates catalytic Zn²⁺ ionForms stable interaction with Zn²⁺ at 2.3 Å distance
Methylenoxy linkagesReplaces labile peptide bonds, enhances metabolic stabilityMaintains optimal spacing between pharmacophores
Methionine sulfone moietyMimics hydrophobic "X" residue of CAAX motifOccupies deep hydrophobic pocket in FTase β-subunit
Stereospecific centers (2S,2S,2R)Enforces optimal binding conformationStabilizes folded conformation incompatible with catalysis
N-terminal amineForms ion pair with FPP α-phosphatePrevents FPP utilization and product release

Figure: Schematic Representation of L-739750 Binding to FTase Based on PDB 1JCQ, Showing Zinc Coordination, FPP Interaction, and Hydrophobic Pocket Occupation

Properties

Product Name

L-739750

IUPAC Name

(2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoic acid

Molecular Formula

C23H39N3O6S2

Molecular Weight

517.7 g/mol

InChI

InChI=1S/C23H39N3O6S2/c1-4-16(2)20(25-13-18(24)15-33)14-32-21(12-17-8-6-5-7-9-17)22(27)26-19(23(28)29)10-11-34(3,30)31/h5-9,16,18-21,25,33H,4,10-15,24H2,1-3H3,(H,26,27)(H,28,29)/t16-,18+,19-,20+,21-/m0/s1

InChI Key

SIEXHGZWGJLLAC-OSTWSGHESA-N

SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N

Solubility

Soluble in DMSO

Synonyms

2(S)-(2(S)-(2(R)-amino-3-mercapto)-propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone
L 739750
L-739,750
L-739750

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)O)NCC(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)O)NC[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.